Pregnan-3-one, (5alpha)-
Description
Pregnan-3-one, (5α)- (IUPAC name: (5α)-pregnan-3-one) is a reduced pregnane steroid characterized by a 3-keto group and a 5α stereochemical configuration. Its molecular formula is C₂₁H₃₂O, and it serves as a key intermediate in the biosynthesis of neuroactive steroids like allopregnanolone .
Propriétés
Numéro CAS |
14778-11-1 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h14-15,17-19H,4-13H2,1-3H3/t14-,15-,17-,18-,19-,20+,21-/m0/s1 |
Clé InChI |
JMAPHBFIBIHSIT-PMJYHDSJSA-N |
SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES isomérique |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Synonymes |
5α-Pregnan-3-one |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Structural and Functional Differences:
Progesterone : Contains a Δ⁴ double bond and 20-keto group. Unlike Pregnan-3-one, (5α)- , it is unsaturated and serves as the primary progestogen .
5α-Dihydroprogesterone (DHP): The 5α-reduced, saturated analog of progesterone. Retains 3- and 20-keto groups, making it a direct precursor to allopregnanolone .
Allopregnanolone: Features a 3α-hydroxyl group instead of a 3-keto. This modification enables potent positive modulation of GABA-A receptors, contributing to anxiolytic and sedative effects .
Isoallopregnanolone: The 3β-epimer of allopregnanolone. Despite identical molecular weight, its 3β-OH group confers antagonistic activity at GABA-A receptors .
5α-Pregnan-20α-ol-3-one : Differs from Pregnan-3-one, (5α)- by an additional 20α-hydroxyl group. Its biological role remains less characterized but may relate to glucocorticoid pathways .
Research Findings and Functional Insights
Pharmacological Activities
Allopregnanolone: Enhances GABA-A receptor Cl⁻ flux, with peak efficacy at 1 μM . Levels correlate with ethanol-induced sedation; inhibition of its synthesis (via finasteride) blocks ethanol’s hypnotic effects .
Isoallopregnanolone: Antagonizes allopregnanolone’s effects at GABA-A receptors (IC₅₀ = 12.25 μM) without altering baseline Cl⁻ flux .
THDOC: Structurally similar to allopregnanolone but with a 21-hydroxyl group. Modulates GABA-A receptors during stress responses .
Clinical and Toxicological Considerations
- Stereochemical variations (e.g., 3α vs. 3β hydroxyl) dramatically alter receptor interactions, underscoring the importance of structural precision in drug design .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying Pregnan-3-one, (5alpha)- in biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for low-abundance steroids. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue-specific analysis, liquid chromatography-tandem MS (LC-MS/MS) improves specificity, particularly in complex samples like placental or adrenal tissue .
- Key Parameters : Limit of detection (LOD ≤ 0.1 ng/mL), inter-day precision (<15% CV), and recovery rates (85–115%) are critical for reproducibility .
Q. How does Pregnan-3-one, (5alpha)- interact with progesterone receptors in vitro?
- Experimental Design : Use competitive binding assays with radiolabeled progesterone (e.g., H-progesterone) in receptor-positive cell lines (e.g., T47D breast cancer cells). Calculate binding affinity (Kd) via Scatchard analysis. Include negative controls (e.g., receptor-negative cells) and validate with siRNA knockdown .
- Contradictions : Some studies report weak agonistic activity, while others suggest antagonism; reconcile discrepancies by testing under varying pH and co-factor conditions (e.g., presence of cortisol) .
Advanced Research Questions
Q. What molecular mechanisms underlie the biosynthesis of Pregnan-3-one, (5alpha)- in adrenal vs. gonadal tissues?
- Methodology : Isotopic tracing (C-labeled cholesterol) in adrenal/gonadal cell cultures to track enzymatic pathways (e.g., 5α-reductase, 3α-hydroxysteroid dehydrogenase). Compare transcriptomic data (RNA-seq) from adrenal cortex vs. corpus luteum to identify tissue-specific isoforms .
- Data Interpretation : Use pathway enrichment tools (e.g., KEGG, Reactome) to highlight divergences in steroidogenic enzyme expression. Address conflicting reports on 5α-reductase activity by testing inhibitors (e.g., finasteride) in both tissues .
Q. How does Pregnan-3-one, (5alpha)- modulate neurosteroid signaling in pregnancy-related mood disorders?
- Experimental Design :
- In vivo: Administer the compound to pregnant rodent models (e.g., Sprague-Dawley rats) and assess GABA receptor modulation via EEG and behavioral assays (e.g., elevated plus maze).
- In vitro: Patch-clamp electrophysiology on hippocampal neurons to measure chloride influx.
- Ethical Considerations : Follow NIH guidelines for preclinical pregnancy studies, including justification of dosing and fetal viability assessments .
Q. What are the confounding factors in correlating serum Pregnan-3-one, (5alpha)- levels with preterm birth risk?
- Methodology : Conduct longitudinal cohort studies with serial blood samples (weeks 20–37). Use multivariate regression to adjust for covariates (maternal BMI, cortisol levels, placental insufficiency). Validate assays across labs via harmonized protocols to minimize inter-lab variability .
- Contradictions : Discrepancies in predictive value may arise from diurnal variation; standardize sampling times and pre-analytical storage conditions (−80°C) .
Methodological Frameworks for Research Design
Q. How to apply the PICOT framework to study Pregnan-3-one, (5alpha)- in gestational diabetes?
- Population : Pregnant women with insulin resistance (HOMA-IR ≥ 2.5).
- Intervention : Serum Pregnan-3-one, (5alpha)- levels measured at 24–28 weeks.
- Comparison : Normoglycemic controls.
- Outcome : Incidence of macrosomia or gestational diabetes diagnosis (IADPSG criteria).
- Time : Follow-up until delivery.
- Rationale : This structure ensures specificity and clinical relevance while controlling for confounders (e.g., maternal age) .
Q. What statistical approaches resolve contradictions in Pregnan-3-one, (5alpha)-'s role in parturition?
- Meta-Analysis : Pool data from studies using random-effects models to account for heterogeneity (e.g., species differences: human vs. murine models).
- Sensitivity Analysis : Exclude outliers (e.g., preterm studies without confirmed rupture of membranes) to assess robustness .
Ethical and Reporting Considerations
Q. How to ethically justify including pregnant participants in Pregnan-3-one, (5alpha)- pharmacokinetic studies?
- Guidance : Adhere to HRP-412 checklist for pregnant women, emphasizing informed consent (risks/benefits to fetus) and third-party oversight (e.g., DSMB). Exclude women with high-risk pregnancies unless therapeutic benefit is anticipated .
Q. What reporting standards apply for preclinical studies on Pregnan-3-one, (5alpha)-?
- Requirements : Follow ARRIVE 2.0 guidelines for animal studies, detailing sample size justification, blinding, and randomization. For cell-based work, include authentication (e.g., STR profiling) and mycoplasma testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
